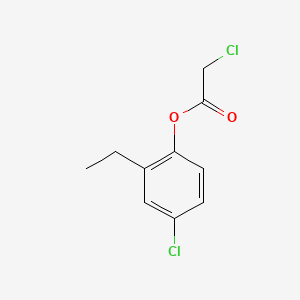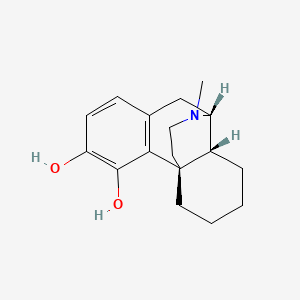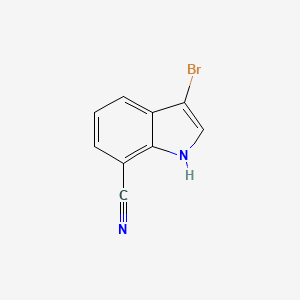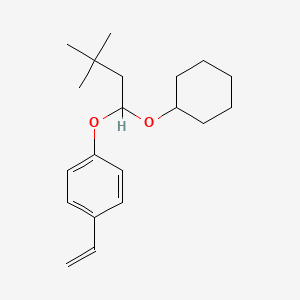
4-Ethoxy-9(10H)-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-9(10H)-acridinone is an organic compound that belongs to the acridinone family. Acridinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of an acridine core with an ethoxy group at the 4-position, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-9(10H)-acridinone typically involves the reaction of 4-ethoxyaniline with phthalic anhydride under acidic conditions. The reaction proceeds through a cyclization process, forming the acridinone core. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the cyclization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions: 4-Ethoxy-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acridinone to its dihydro form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydroacridinones, and various substituted acridinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Ethoxy-9(10H)-acridinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an anticancer agent and in antimicrobial research.
Medicine: Due to its biological properties, it is investigated for therapeutic applications, including drug development.
Industry: It is used in the development of materials with specific optical properties, such as fluorescent dyes and sensors.
作用機序
The mechanism of action of 4-Ethoxy-9(10H)-acridinone involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can inhibit enzymes involved in critical cellular processes, leading to cell death in targeted cells.
類似化合物との比較
- 4-Ethoxy-9-methyl-9H-1,3,9,10-tetraaza-2-thiaanthracene
- 4-Ethoxy-9-allyl-1,8-naphthalimide
Comparison: 4-Ethoxy-9(10H)-acridinone is unique due to its specific substitution pattern and the presence of the ethoxy group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
71803-12-8 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
4-ethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO2/c1-2-18-13-9-5-7-11-14(13)16-12-8-4-3-6-10(12)15(11)17/h3-9H,2H2,1H3,(H,16,17) |
InChIキー |
JEBKXTDJHXSCMS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)

![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)







